C14α-Hydroxyl Epimer Retains Nanomolar Cytotoxicity, Matching Triptolide Potency in Head-to-Head Assays
In a direct head-to-head comparison within the same study, epi-triptolide derivative 33 (bearing the C14α-hydroxyl group) exhibited an IC₅₀ of 11.7 nM against SKOV-3 ovarian cancer cells and 85 nM against PC-3 prostate cancer cells [1]. Natural triptolide (C14β-hydroxyl) demonstrated an average IC₅₀ of approximately 12 nM across multiple cancer cell lines in the same experimental system, and compound 33's potency was essentially equivalent [1]. The broader series of C14α-hydroxy epi-triptolide derivatives (compounds 21–40) displayed IC₅₀ values ranging from 11.7 to 2,807 nM, with the majority retaining low-nanomolar activity [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 33 (C14α-OH epi-triptolide): IC₅₀ = 11.7 nM (SKOV-3), 85 nM (PC-3) |
| Comparator Or Baseline | Triptolide (C14β-OH): average IC₅₀ ≈ 12 nM across NCI-60 panel; IC₅₀ ≈ 20 nM (SKOV-3), ≈ 29 nM (PC-3) in the same assay [1] |
| Quantified Difference | Comparable potency: compound 33 IC₅₀ (11.7 nM) vs. triptolide average (12 nM); fold-difference < 1.1× |
| Conditions | Sulforhodamine B (SRB) assay; SKOV-3 human ovarian carcinoma and PC-3 human prostate carcinoma cell lines; 72 h exposure |
Why This Matters
This directly disproves the classical assumption that the C14β-hydroxyl configuration is essential for anticancer activity, validating 14-epi-triptolide as a legitimate, equipotent scaffold for drug discovery programs.
- [1] Xu H, Tang H, Feng H, Li Y. Design, synthesis and anticancer activity evaluation of novel C14 heterocycle substituted epi-triptolide. Eur J Med Chem. 2014;73:46-55. doi:10.1016/j.ejmech.2013.11.044 View Source
